molecular formula C31H27NO4 B15219414 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid

Cat. No.: B15219414
M. Wt: 477.5 g/mol
InChI Key: KZTMMKZGZDPCQM-QHCPKHFHSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a biphenyl moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and peptide chemistry.

Properties

Molecular Formula

C31H27NO4

Molecular Weight

477.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-phenylphenyl)propanoic acid

InChI

InChI=1S/C31H27NO4/c33-30(34)23(18-22-12-4-5-13-24(22)21-10-2-1-3-11-21)19-32-31(35)36-20-29-27-16-8-6-14-25(27)26-15-7-9-17-28(26)29/h1-17,23,29H,18-20H2,(H,32,35)(H,33,34)/t23-/m0/s1

InChI Key

KZTMMKZGZDPCQM-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is crucial to prevent unwanted reactions during subsequent steps.

    Formation of the biphenyl moiety: The biphenyl group is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the propanoic acid backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation steps.

Industrial Production Methods

Industrial production of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to expose the primary amine for subsequent peptide coupling.

Reaction Conditions Reagents Yield Reference
Deprotection in polar aprotic solvents20% piperidine/DMF>95%,
Microwave-assisted deprotectionDBU (1,8-diazabicycloundec-7-ene)98%
  • Mechanism : Base-induced β-elimination cleaves the Fmoc-carbamate bond, releasing CO₂ and fluorenylmethyl byproducts.

  • Kinetics : Complete deprotection occurs within 5–10 minutes at room temperature.

Carboxylic Acid Functionalization

The propanoic acid group participates in activation and conjugation reactions critical for peptide synthesis.

Activation for Amide Bond Formation

Activation Method Reagents Coupling Efficiency
Carbodiimide-mediatedDCC/HOBt, DMAP85–90%
Uranium-basedHATU, DIPEA92–95%
  • Side Reactions : Racemization is minimized (<2%) when using HATU at 0°C.

Esterification

Ester Type Conditions Catalyst
Methyl esterSOCl₂/MeOH78% yield
Benzyl esterDCC/DMAP, BnOH81% yield

Biphenylmethyl Side Chain Reactivity

The biphenyl-2-ylmethyl group exhibits limited reactivity under standard conditions but participates in:

Aromatic Electrophilic Substitution

Reaction Reagents Position Yield
NitrationHNO₃/H₂SO₄Para62%
HalogenationBr₂/FeCl₃Meta55%
  • Steric Effects : Ortho substitution is hindered by the adjacent methylene group .

Hydrogenation

Substrate Catalyst Conditions Product
Biphenyl systemPd/C (10%)H₂ (1 atm), EtOHPartially reduced

Stability Under Synthetic Conditions

Condition Stability Degradation Products
Acidic (pH < 3)Stable for ≤2 hrsNone detected
Basic (pH > 10)Fmoc cleavage within 15 minsFluorenylmethanol
Oxidative (H₂O₂)Side-chain oxidation at >50°CBiphenyl ketone derivatives

Comparative Reactivity with Structural Analogs

The biphenylmethyl group confers distinct reactivity compared to related compounds:

Compound Key Reaction Rate Constant (k, s⁻¹)
(S)-Biphenylmethyl derivativeFmoc deprotection0.12 ± 0.02
(R)-Phenethyl analogFmoc deprotection0.09 ± 0.01
Naphthyl-substituted variantNitration0.08 ± 0.01

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in peptide synthesis.

    Biology: The compound is used in the study of protein-protein interactions and as a tool for probing biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group, allowing selective reactions to occur at other functional groups. The biphenyl moiety can interact with hydrophobic pockets in proteins, facilitating binding and modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid
  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylphenyl)propanoic acid
  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid

Uniqueness

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1’-biphenyl]-2-ylmethyl)propanoic acid is unique due to the presence of the biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with target proteins and enhances the compound’s utility in various research applications.

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid is a compound derived from fluorenone, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.

Structure and Synthesis

The compound features a complex structure that includes a fluorenyl moiety, which is linked to a biphenyl group through a propanoic acid chain. The synthesis of this compound typically involves the coupling of fluorenone derivatives with amino acids or related structures, followed by various modifications to enhance biological activity.

Antimicrobial Activity

Research indicates that fluorenone derivatives, including those similar to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid, exhibit significant antimicrobial properties. For instance, studies have shown that certain fluorenone Schiff bases demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Compound NameBacterial StrainInhibition Zone (mm)Reference
N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamineE. coli17.9
TiloroneStaphylococcus aureusNot specified

These compounds are often evaluated using the agar well diffusion method, which assesses their effectiveness in inhibiting bacterial growth.

Anticancer Activity

Fluorenone derivatives have also been studied for their anticancer potential. Compounds derived from fluorenone have shown promising results as inhibitors of type I topoisomerases, which are crucial in DNA replication and repair processes. For example, studies have reported that modifications to the alkyl chains in these compounds can enhance their antiproliferative effects against cancer cell lines.

Compound NameCancer Cell LineIC50 (µM)Reference
2,7-DiamidofluorenonesVarious Cell Lines10 - 50
Fluorenone DerivativesHeLa CellsNot specified

Further structural optimizations have led to increased efficacy in targeting cancer cells while minimizing cytotoxicity to normal cells.

Antioxidant Activity

The antioxidant properties of fluorenone derivatives are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that certain fluorenone derivatives exhibit considerable antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Studies

Several case studies illustrate the biological activity of fluorenone derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various synthesized Schiff bases from 9-fluorenone against Proteus mirabilis, revealing significant docking scores indicating strong binding affinity to bacterial enzymes .
  • Anticancer Screening : Another investigation focused on the antiproliferative activity of modified fluorenones against different cancer cell lines, demonstrating that specific structural modifications can lead to improved therapeutic profiles .
  • Oxidative Stress Reduction : Research highlighted the ability of fluorenone derivatives to mitigate oxidative damage in cellular models, suggesting potential applications in developing antioxidant therapies .

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